molecular formula C27H37NO4 B12756612 4-Pregnene-3,11-dion-17-ol-17-glyoxilidine cyclohexexylamine CAS No. 96177-21-8

4-Pregnene-3,11-dion-17-ol-17-glyoxilidine cyclohexexylamine

Cat. No.: B12756612
CAS No.: 96177-21-8
M. Wt: 439.6 g/mol
InChI Key: YOGYKFXBMLVRHZ-URLWQKQBSA-N
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Description

4-Pregnene-3,11-dion-17-ol-17-glyoxilidine cyclohexexylamine is a synthetic steroid compound

Preparation Methods

The synthesis of 4-Pregnene-3,11-dion-17-ol-17-glyoxilidine cyclohexexylamine involves multiple steps. The starting material is typically a steroid precursor, which undergoes a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include:

    Oxidation: Introduction of keto groups at specific positions.

    Reduction: Conversion of double bonds to single bonds.

    Substitution: Introduction of glyoxilidine and cyclohexexylamine groups.

Industrial production methods often involve optimizing these reactions for higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

4-Pregnene-3,11-dion-17-ol-17-glyoxilidine cyclohexexylamine undergoes various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide to introduce keto groups.

    Reduction: Employing hydrogen gas and a palladium catalyst to reduce double bonds.

    Substitution: Utilizing reagents like alkyl halides to introduce glyoxilidine and cyclohexexylamine groups.

The major products formed from these reactions include derivatives with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other steroid derivatives.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pregnene-3,11-dion-17-ol-17-glyoxilidine cyclohexexylamine involves its interaction with specific molecular targets in the body. It binds to steroid receptors, modulating the expression of genes involved in various physiological processes. The pathways affected include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

4-Pregnene-3,11-dion-17-ol-17-glyoxilidine cyclohexexylamine can be compared with other similar steroid compounds, such as:

    4-Androsten-11β-ol-3,17-dione: A naturally occurring steroid with similar structural features.

    5α-Pregnan-17α-ol-3,20-dione: Another steroid with different functional groups and biological activity.

Properties

CAS No.

96177-21-8

Molecular Formula

C27H37NO4

Molecular Weight

439.6 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-(2-cyclohexyliminoacetyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C27H37NO4/c1-25-12-10-19(29)14-17(25)8-9-20-21-11-13-27(32,26(21,2)15-22(30)24(20)25)23(31)16-28-18-6-4-3-5-7-18/h14,16,18,20-21,24,32H,3-13,15H2,1-2H3/t20-,21-,24+,25-,26-,27-/m0/s1

InChI Key

YOGYKFXBMLVRHZ-URLWQKQBSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)C=NC5CCCCC5)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)C=NC5CCCCC5)O)C

Origin of Product

United States

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